(4-Methoxy-1-benzothiophen-5-yl)methanol
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Overview
Description
. It is characterized by the presence of a methoxy group and a benzothiophene moiety, which contribute to its unique chemical behavior.
Preparation Methods
The synthesis of (4-Methoxy-1-benzothiophen-5-yl)methanol typically involves several steps, starting with the formation of the benzothiophene ring. One common method involves the cyclization of appropriate precursors under specific conditions. The methoxy group is then introduced through methylation reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
(4-Methoxy-1-benzothiophen-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
(4-Methoxy-1-benzothiophen-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.
Industry: This compound is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxy-1-benzothiophen-5-yl)methanol involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
(4-Methoxy-1-benzothiophen-5-yl)methanol can be compared to other similar compounds, such as:
(4-Methoxy-1-benzothiophen-7-yl)methanol: Similar structure but different position of the methoxy group.
1-(4-methoxy-1-benzofuran-5-yl)ethan-1-one: Contains a benzofuran ring instead of a benzothiophene ring.
(5-Methyl-1-benzothiophen-2-yl)methanol: Similar structure but with a methyl group instead of a methoxy group.
Properties
Molecular Formula |
C10H10O2S |
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Molecular Weight |
194.25 g/mol |
IUPAC Name |
(4-methoxy-1-benzothiophen-5-yl)methanol |
InChI |
InChI=1S/C10H10O2S/c1-12-10-7(6-11)2-3-9-8(10)4-5-13-9/h2-5,11H,6H2,1H3 |
InChI Key |
YMTKEVVODVCNNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=CS2)CO |
Origin of Product |
United States |
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